DIMETHYL 2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}TEREPHTHALATE
Overview
Description
The compound “dimethyl 2-{[(benzylsulfonyl)acetyl]amino}terephthalate” is an organic compound based on its formula. It likely contains a terephthalate backbone, which is a common moiety in many polymers, including polyethylene terephthalate (PET). The benzylsulfonyl acetyl group and the amino group suggest that this compound could have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a terephthalate moiety, which is a benzene ring with two carboxylate groups at the 1 and 4 positions. The benzylsulfonyl acetyl group is likely attached to the nitrogen of an amino group, which is in turn attached to the terephthalate moiety .Physical and Chemical Properties Analysis
Based on the structure, we can infer that this compound is likely to be solid at room temperature, and due to the presence of polar groups, it might have some degree of solubility in polar solvents .Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on its pharmacological effects and toxicity. If it’s a potential monomer for a polymer, future studies could focus on its polymerization behavior and the properties of the resulting polymer .
Properties
IUPAC Name |
dimethyl 2-[(2-benzylsulfonylacetyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c1-26-18(22)14-8-9-15(19(23)27-2)16(10-14)20-17(21)12-28(24,25)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGJGUHFBAASRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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